3-((4-Formylbenzyl)oxy)benzonitrile
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Overview
Description
3-((4-Formylbenzyl)oxy)benzonitrile is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzonitrile, featuring a formylbenzyl group attached to the benzene ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Formylbenzyl)oxy)benzonitrile typically involves the reaction of 4-formylbenzyl alcohol with 3-hydroxybenzonitrile. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxybenzonitrile is replaced by the formylbenzyl group, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-Formylbenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: 3-((4-Carboxybenzyl)oxy)benzonitrile.
Reduction: 3-((4-Formylbenzyl)oxy)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-((4-Formylbenzyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and formyl groups.
Industry: Used in the production of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of 3-((4-Formylbenzyl)oxy)benzonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its formyl and nitrile groups. These interactions can include:
Nucleophilic Addition: The formyl group can undergo nucleophilic addition reactions with amines or alcohols, forming imines or acetals.
Coordination Chemistry: The nitrile group can coordinate with metal ions, forming complexes that can be used in catalysis or materials science.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the formylbenzyl group.
4-Formylbenzonitrile: Similar structure but without the ether linkage to another benzene ring.
3-Hydroxybenzonitrile: The precursor in the synthesis of 3-((4-Formylbenzyl)oxy)benzonitrile.
Uniqueness
This compound is unique due to the presence of both a formyl group and a nitrile group attached to a benzene ring through an ether linkage
Properties
IUPAC Name |
3-[(4-formylphenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-14-2-1-3-15(8-14)18-11-13-6-4-12(10-17)5-7-13/h1-8,10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANFBQHHLPDZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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